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Compound Focus: Calcium adipate

CAS No.: 7486-40-0

Cat. No.: S599364

The table below summarizes the key crystallographic data for calcium adipate monohydrate

(Ca(CeHs04)-H20), as determined by single-crystal X-ray diffraction [1] [2].

Parameter Value / Description
Crystal System Triclinic [1] [2]
Space Group P1 (No. 2)[1] [2]

Unit Cell Parameters

-a 5.8990(3) A [1] [2]
-b 6.7985(5) A [1] [2]
-C 10.8212(6) A [1] [2]
-a 78.999(5)° [1] [2]
-B 81.831(5)° [1] [2]
-y 82.971(5)° [1] [2]
Unit Cell Volume 419.65(8) A3 [1] [2]
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Parameter Value /| Description

Z (Formula units per cell) 2[1][2]

Calculated Density 1.600 Mg m=2[1] [2]

Calcium Coordination 7 oxygen atoms [1] [2]

Coordination Polyhedron Pentagonal bipyramid [1] [2]

Overall Structure Highly polymeric layer-type structure parallel to (001) [1] [2]

Experimental Protocol for Structure Validation

The crystal structure was validated using a standard single-crystal X-ray diffraction workflow, with key

methodological details below [1].

Experimental Step Details from Literature

Technique Single-crystal X-ray diffraction [1]

Data Collection Collected 1283 reflections with 1 > 3o(l) [1]

Structure Solution Not explicitly stated, but standard direct methods are typical
Structure Refinement Full-matrix least-squares techniques [1]

Refinement Quality (R-values) R =0.040, R_w =0.058 [1]

A high-quality crystal was mounted on a diffractometer. The diffraction experiment measured the intensity
and angle of X-rays scattered by the crystal to determine the unit cell parameters and collect a dataset of
reflection intensities. The structure was then solved to determine initial atomic positions, and refined to
minimize the difference between observed and calculated data, resulting in precise atomic coordinates and

the low R-values that indicate an accurate model [1].
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Structural Relationships Diagram

The following diagram illustrates the key structural features and relationships in calcium adipate

monohydrate, based on the crystallographic data.

Calcium Adipate
Monohydrate

(Carboxylate Group 1] (Carboxylate Group 2]

Binds 3 Ca ions Binds 2 Caions
(4-membered chelate + bridges) (unidentate bonds)

Click to download full resolution via product page

The structure features hydrocarbon chains sandwiched between polar layers composed of calcium ions,
carboxylate groups, and water molecules [1] [2]. The two carboxylate groups in the adipate ion exhibit

different coordination modes: one binds to three different calcium ions, while the other links to only two

[1].

Pathways for Further Investigation
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The search results confirm the well-established structure of calcium adipate monohydrate but lack

performance comparisons with other materials. To build a comprehensive guide, you could:

o Explore related framework materials: Search for other calcium carboxylate frameworks (e.g.,
with succinate, glutarate) or metal-organic frameworks (MOFs) using different metal centers for
comparison on metrics like thermal stability and porosity [3].

¢ Investigate functional properties: Examine literature for studies on potential applications of these
materials, such as in catalysis, gas storage, or as precursors for solid-state transformations [3].

o Utilize structural databases: Access the Cambridge Structural Database (CSD) or ICSD to
retrieve the full set of atomic coordinates for calcium adipate monohydrate and its alternatives,
enabling detailed computational analysis and comparison.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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crystal-structure-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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